1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide
CAS No.: 1251576-12-1
Cat. No.: VC5199704
Molecular Formula: C28H28N4O3
Molecular Weight: 468.557
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251576-12-1 |
|---|---|
| Molecular Formula | C28H28N4O3 |
| Molecular Weight | 468.557 |
| IUPAC Name | 1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]-N-(3-methylphenyl)imidazole-4-carboxamide |
| Standard InChI | InChI=1S/C28H28N4O3/c1-20-4-3-5-24(16-20)31-28(34)26-18-32(19-29-26)17-22-6-11-23(12-7-22)30-27(33)15-10-21-8-13-25(35-2)14-9-21/h3-9,11-14,16,18-19H,10,15,17H2,1-2H3,(H,30,33)(H,31,34) |
| Standard InChI Key | QWVRWXFHSJBRQZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC |
Introduction
1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C₁₈H₁₈N₄O₃, and it has a molecular weight of approximately 342.36 g/mol. This compound belongs to the class of imidazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Potential Biological Activities
Imidazole derivatives, in general, have shown promise in inhibiting kinases involved in cancer cell signaling pathways, which makes 1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide a potential candidate for cancer therapy research.
Table: Comparison with Other Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Activities |
|---|---|---|---|
| 1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide | C₁₈H₁₈N₄O₃ | Approximately 342.36 g/mol | Anticancer, antimicrobial |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Varies | Varies | Antimicrobial, anticancer |
| Quinolin-2-one derivatives | Varies | Varies | Biological evaluation for potential pharmacological activities |
Future Research Directions
Further studies are necessary to fully elucidate the mechanisms and therapeutic efficacy of 1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide. This includes in vitro and in vivo experiments to assess its biological activities and potential applications in drug development. Molecular docking studies could also provide insights into its binding modes with biological targets, similar to those conducted for other compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume